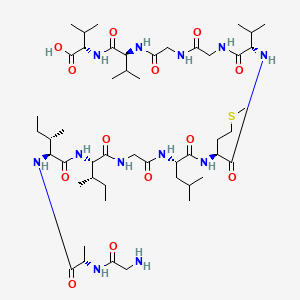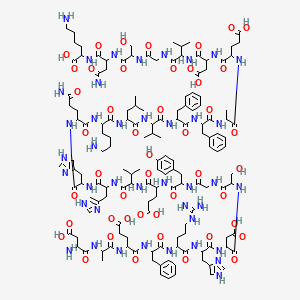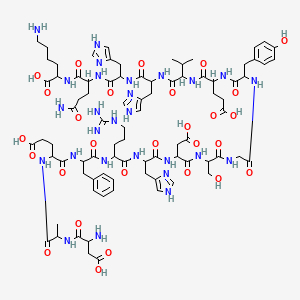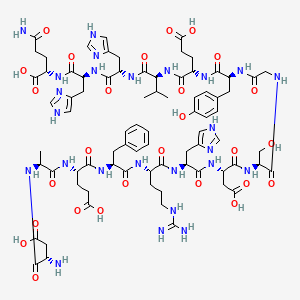
2070009-26-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PGlu-Pro-Arg-MNA monoacetate is a chromogenic substrate . It is used in the measurement of Protein C activity using reagents, both with a partial thromboplastin time (aPTT) system as well as with a chromogenic substrate (pGlu-Pro-Arg-mNA) in a photometric method .
Molecular Structure Analysis
The molecular formula of pGlu-Pro-Arg-MNA monoacetate is C25H36N8O9 . The molecular weight is 592.6 . The canonical SMILES structure is {pGlu}-Pro-Arg-MNA .Physical And Chemical Properties Analysis
PGlu-Pro-Arg-MNA monoacetate is a solid substance . It is soluble in water at a concentration of at least 25 mg/mL (42.19 mM) .Applications De Recherche Scientifique
Scientific Software Frameworks and Grid Computing
Scientific research applications often involve complex software development, where modern commercial applications software is generally written using toolkits and software frameworks for rapid assembly from existing component libraries. Scientific software frameworks are emerging for grid-enabling existing applications and developing new ones, enhancing programming productivity in scientific research (Appelbe et al., 2007).
Data Sharing by Scientists: Practices and Perceptions
Data sharing is a crucial part of the scientific method, allowing for verification of results and extending research from prior results. However, scientists face barriers like insufficient time and lack of funding, impacting data sharing in scientific research (Tenopir et al., 2011).
Enabling Technologies for Data-Intensive Analysis
Efficient support for the work of research scientists in data-intensive science requires software applications satisfying requirements like interoperability, integration, and efficient data handling. No single technology addresses all essential requirements, indicating the need for hybrid technologies in scientific processes (Yao et al., 2014).
Legal Framework for Reproducible Scientific Research
Scientists releasing their research publicly, particularly on the Internet, face a gap in the current licensing and copyright structure. The reproducible research standard proposed for scientific researchers can encourage reproducible scientific investigation and promote collaboration (Stodden, 2009).
Hackathons for Accelerating Scientific Discoveries
Hackathons can enhance collaborative science, enabling peer review before results are published, cross-validating study designs, and driving reproducibility of scientific analyses (Ghouila et al., 2018).
Crowdsourcing in Scientific Research
Horizontally distributed scientific research, such as crowdsourcing, complements traditional small-scale science. It maximizes resources, promotes inclusiveness, and increases rigor and reliability in scientific research (Uhlmann et al., 2019).
Unit Testing Framework for Scientific Legacy Code
Unit testing frameworks help visualize scientific code architecture, optimize software design, and analyze functionality, which is crucial in large-scale scientific applications (Yao et al., 2017).
Reproducibility in Basic and Preclinical Research
The reproducibility crisis in basic and preclinical research often results from a failure to adhere to good scientific practice. Improving reproducibility is key to enhancing research quality (Begley & Ioannidis, 2015).
Open-Source Hardware in Scientific Research
Open-source hardware like Arduino is a low-cost alternative for scientific instrumentation, enabling the development of inexpensive, automated sensing and data logging systems (Fisher & Gould, 2012).
Safety and Hazards
Propriétés
Numéro CAS |
2070009-26-4 |
|---|---|
Formule moléculaire |
C₂₅H₃₆N₈O₉ |
Poids moléculaire |
592.60 |
Séquence |
One Letter Code: pGlu-PR-MNA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






